molecular formula C22H17N3O3 B12892145 8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]- CAS No. 53855-37-1

8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-

Cat. No.: B12892145
CAS No.: 53855-37-1
M. Wt: 371.4 g/mol
InChI Key: STFITQPHDDNVSE-UHFFFAOYSA-N
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Description

7-(((3-Nitrophenyl)amino)(phenyl)methyl)quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(((3-Nitrophenyl)amino)(phenyl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method involves the reaction of 3-nitroaniline with benzaldehyde to form an intermediate Schiff base, which is then cyclized with 8-hydroxyquinoline under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino-substituted quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

7-(((3-Nitrophenyl)amino)(phenyl)methyl)quinolin-8-ol has been studied for various scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antiviral activities due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cellular pathways involved in cancer progression.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-(((3-Nitrophenyl)amino)(phenyl)methyl)quinolin-8-ol involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of key enzymes and pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to chelate metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities but less specificity.

    8-Hydroxyquinoline: Known for its metal-chelating properties and used in various applications, including as an antiseptic.

    3-Nitroaniline: A precursor in the synthesis of the compound, with its own set of applications in dye production.

Uniqueness

7-(((3-Nitrophenyl)amino)(phenyl)methyl)quinolin-8-ol stands out due to its combined structural features of quinoline, nitroaniline, and phenyl groups. This unique combination enhances its biological activity and allows for diverse applications in research and industry.

Properties

CAS No.

53855-37-1

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

7-[(3-nitroanilino)-phenylmethyl]quinolin-8-ol

InChI

InChI=1S/C22H17N3O3/c26-22-19(12-11-16-8-5-13-23-21(16)22)20(15-6-2-1-3-7-15)24-17-9-4-10-18(14-17)25(27)28/h1-14,20,24,26H

InChI Key

STFITQPHDDNVSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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